molecular formula C9H7Cl2N3S B185738 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-52-7

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185738
CAS RN: 39181-52-7
M. Wt: 260.14 g/mol
InChI Key: VWFJPGHKRXMPGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl chloride, a component of the compound, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid . Another method involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichlorobenzyl chloride have been studied. For instance, it has been used as a starting reagent for the synthesis of novel 1,2,4-triazolium derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorobenzyl chloride, a component of the compound, have been documented .

Scientific Research Applications

  • Chemical Synthesis

    • Application : Dichlorobenzonitriles (DCBNs) and their derivatives are multi-functional organic intermediates with a wide variety of applications in many areas . A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been developed .
    • Methods : The 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
    • Results : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .
  • Medical Research

    • Application : 2,4-Dichlorobenzyl alcohol is an antiseptic found in commercially available throat lozenges. It is also used to deactivate Respiratory syncytial virus and SARS-Cov .
  • Microbicides

    • Application : Alcohols, including 2,4-dichlorobenzyl alcohol, are used as microbicides for the protection of materials . They are generally characterized as solvents possessing lipophilic properties as well as some degree of hydrophilicity due to the hydroxyl group .
    • Results : Alcohols are characterized by acting at a quick rate but only in comparatively high concentrations, preferably in the presence of water .
  • Pharmaceuticals

    • Application : Dichlorobenzyl alcohol is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
    • Results : In clinical trials, administration of dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
  • HPLC Analysis

    • Application : 2,4-Dichlorobenzyl alcohol can be analyzed by reverse phase (RP) HPLC method .
    • Methods : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Cosmetics and Pharmaceuticals

    • Application : Lower alcohols are chiefly employed to disinfecting hands and surfaces, higher alcohols lend themselves to use in preservatives — in cosmetics and pharmaceuticals rather than in industrial fluids .

Safety And Hazards

2,4-Dichlorobenzyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While the future directions for “5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine” are not specifically documented, there is ongoing research into the development of drugs based on imidazole and benzimidazole bioactive heterocycles . This suggests potential future directions for related compounds.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJPGHKRXMPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350318
Record name 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

CAS RN

39181-52-7
Record name 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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